3-(4-Fluorosulfonyloxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Fluorosulfonyloxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a chemical compound characterized by its unique molecular structure, which includes a fluorosulfonyloxy group and a trifluoromethyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorosulfonyloxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method is the reaction of 4-fluorosulfonyloxyphenyl with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorosulfonyloxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the specific reaction, but they often involve controlled temperatures and the use of solvents.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, which may have different physical and chemical properties. These derivatives can be further used in research or industrial applications.
Scientific Research Applications
3-(4-Fluorosulfonyloxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Fluorosulfonyloxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
3-(4-Fluorosulfonyloxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
3-(4-Hydroxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
3-(4-Nitrophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
These compounds share the oxadiazole ring but differ in the substituents attached to the phenyl group
Properties
IUPAC Name |
3-(4-fluorosulfonyloxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4N2O4S/c10-9(11,12)8-14-7(15-18-8)5-1-3-6(4-2-5)19-20(13,16)17/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWALKNEGCCOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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